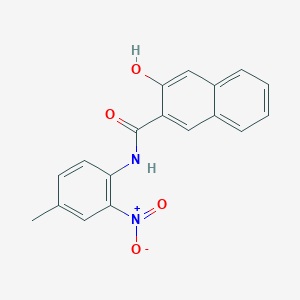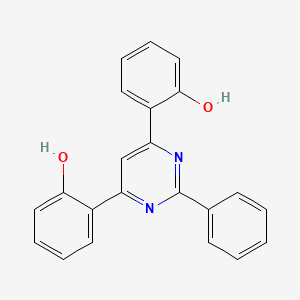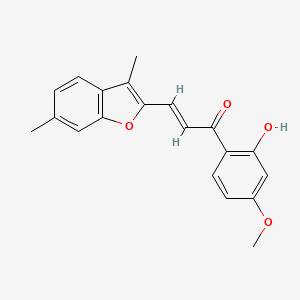
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide is a chemical compound that has drawn the attention of scientific researchers due to its potential applications in various fields. This compound is also known as MNHN and has a molecular formula of C17H13N2O4.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the inhibition of various enzymes and proteins that are involved in the progression of cancer and Alzheimer's disease. MNHN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. MNHN has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. MNHN has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention of cancer. MNHN has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, improving cognitive function. Additionally, MNHN has been shown to have anti-inflammatory properties, which can be beneficial for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide in lab experiments is its potential application in cancer and Alzheimer's disease research. MNHN has been shown to have anti-cancer and anti-Alzheimer's disease properties, which can be beneficial for the development of new treatments for these diseases. One of the limitations of using MNHN in lab experiments is its potential toxicity. MNHN has been shown to be toxic to some cell types, which can limit its application in certain experiments.
Future Directions
There are several future directions for the research on 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide. One of the future directions is the development of new treatments for cancer and Alzheimer's disease using MNHN. Another future direction is the study of the potential toxicity of MNHN and the development of new methods to reduce its toxicity. Additionally, further research can be done to explore the potential applications of MNHN in other fields of scientific research, such as immunology and microbiology.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. MNHN has been studied for its anti-cancer and anti-Alzheimer's disease properties, as well as its potential application in other fields of research. While MNHN has advantages in lab experiments, such as its potential application in cancer and Alzheimer's disease research, it also has limitations, such as its potential toxicity. Further research is needed to explore the potential applications of MNHN and to develop new treatments for cancer and Alzheimer's disease using this compound.
Synthesis Methods
The synthesis of 3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with 4-methyl-2-nitroaniline to form the intermediate product, this compound. The final product is obtained by the reduction of the intermediate product using sodium borohydride.
Scientific Research Applications
3-hydroxy-N-(4-methyl-2-nitrophenyl)-2-naphthamide has been studied for its potential application in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MNHN has anti-cancer properties and can induce apoptosis in cancer cells. MNHN has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
Properties
IUPAC Name |
3-hydroxy-N-(4-methyl-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11-6-7-15(16(8-11)20(23)24)19-18(22)14-9-12-4-2-3-5-13(12)10-17(14)21/h2-10,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICJTPCVCUXGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5292456.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292484.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5292490.png)
![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)

![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)
![N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5292538.png)
